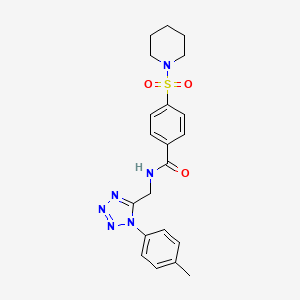

4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3S/c1-16-5-9-18(10-6-16)27-20(23-24-25-27)15-22-21(28)17-7-11-19(12-8-17)31(29,30)26-13-3-2-4-14-26/h5-12H,2-4,13-15H2,1H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNCEUMYZKVFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with p-tolyl isocyanate under controlled conditions.

Introduction of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group is introduced via sulfonylation of the benzamide core using piperidine and a sulfonyl chloride reagent.

Attachment of the Tetrazolylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related molecules (Table 1) based on substituents, receptor targets, and binding affinities.

Key Findings:

Tetrazole as a Bioisostere : The tetrazole group in the main compound and losartan serves as a carboxylic acid replacement, critical for ionic interactions with receptors. However, losartan’s tetrazole is part of a biphenyl system targeting angiotensin receptors, whereas the main compound’s p-tolyltetrazole may favor GPCRs like GLP-1 .

Sulfonyl vs. Spiro Substituents : The piperidinylsulfonyl group in the main compound likely improves solubility compared to the hydrophobic spirodiazaspiro group in the GLP-1-targeting analog . This could enhance oral bioavailability.

Research Implications:

- Receptor Specificity : The main compound’s combination of piperidinylsulfonyl and p-tolyltetrazole may balance receptor affinity and metabolic stability, but in vitro assays are needed to confirm target engagement.

- Synthetic Optimization : highlights nitration and cyclization methods for tetrazole synthesis , which could inform scalable production of the main compound.

Biological Activity

4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, a compound with the CAS number 920461-14-9, is recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure combines a piperidinyl sulfonamide with a tetrazole moiety, suggesting various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 440.5 g/mol. The compound features a sulfonamide linkage, which is often associated with biological activity due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N6O3S |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 920461-14-9 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The piperidin-1-ylsulfonyl group is likely to facilitate binding to active sites, while the benzamide core contributes to the overall stability and specificity of the interactions.

Antitumor Activity

Recent studies have indicated that derivatives of sulfonamides, including compounds similar to 4-(piperidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide, exhibit significant antitumor properties. For instance, research on related compounds demonstrated their ability to inhibit tumor cell proliferation and migration, triggering ferroptosis in cancer cells through modulation of the KEAP1-NRF2-GPX4 axis .

Case Study:

A study investigating the effects of related compounds showed that treatment led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in tumor cells, indicating oxidative stress as a mechanism for inducing cell death .

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential as an enzyme inhibitor. Sulfonamides are known inhibitors of carbonic anhydrase and other enzymes, which can play roles in various physiological processes including tumor growth and inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the benzamide or piperidine rings can significantly affect potency and selectivity against biological targets. For example, modifications that enhance lipophilicity or alter electronic properties may improve binding affinity to target enzymes or receptors.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 4-(piperidin-1-ylsulfonyl)-N-(phenyl)benzamide | Moderate antitumor effects |

| 4-(morpholin-1-ylsulfonyl)-N-(p-tolyl)benzamide | Antimicrobial properties |

| 4-(pyrrolidin-1-ylsulfonyl)-N-(p-tolyl)benzamide | Potential anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.